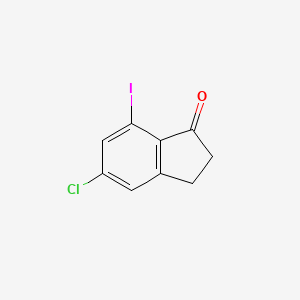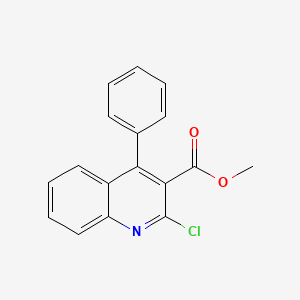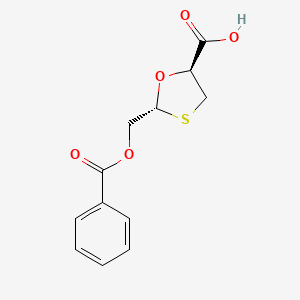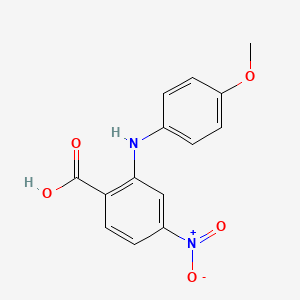
5-Chloro-7-iodo-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone functional group. The presence of chlorine and iodine atoms in the structure of this compound makes it a halogenated indenone, which can exhibit unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodo-2,3-dihydroinden-1-one typically involves the halogenation of 2,3-dihydroinden-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with chlorobenzene in the presence of aluminum chloride as a catalyst and sulfuric acid as a solvent . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenones with different functional groups.
Applications De Recherche Scientifique
5-Chloro-7-iodo-2,3-dihydroinden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-2,3-dihydroinden-1-one: Similar structure but with two chlorine atoms instead of chlorine and iodine.
4-Chloro-2,3-dihydroinden-1-one: Contains a single chlorine atom at a different position.
5-Chloro-2,3-dihydroinden-1-one: Lacks the iodine atom present in 5-Chloro-7-iodo-2,3-dihydroinden-1-one.
Uniqueness
The presence of both chlorine and iodine atoms in this compound makes it unique compared to other halogenated indenones. This combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6ClIO |
|---|---|
Poids moléculaire |
292.50 g/mol |
Nom IUPAC |
5-chloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |
Clé InChI |
RNUXRNXDPOLLAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=C(C=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B11837188.png)
![4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-](/img/structure/B11837190.png)
![N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11837193.png)





![(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11837221.png)


![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
